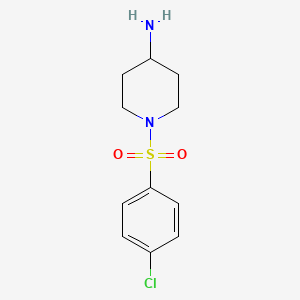

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine

Description

Significance of Sulfonamide and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The sulfonamide group is a cornerstone in the development of therapeutics, a legacy that began with the discovery of prontosil (B91393) in the 1930s. Since then, sulfonamide-containing compounds have evolved into a vast class of drugs with a wide range of applications. nih.gov They are not only crucial as antimicrobial agents but also feature in treatments for a variety of other conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. nih.gov The versatility of the sulfonamide functional group allows it to act as a pharmacophore, a structural component that is responsible for a drug's biological activity. chemazone.com This is due to its ability to form key interactions, such as hydrogen bonds, with biological targets. The development of sulfonamide derivatives is a rapidly growing area of research, with scientists continually exploring new ways to modify the scaffold to enhance therapeutic effects and overcome challenges like drug resistance.

Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. researchgate.net Its six-membered ring structure is a common feature in numerous FDA-approved drugs and natural products. The inclusion of a piperidine scaffold in a drug molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine derivatives have demonstrated a broad spectrum of biological activities, including acting as anticancer, antiviral, antimalarial, and antimicrobial agents. The chair-like conformation of the piperidine ring also allows for the precise spatial arrangement of substituents, which can lead to highly specific interactions with biological targets.

Overview of the Chemical Compound's Position within Drug Discovery and Development Research

While 1-(4-chloro-benzenesulfonyl)-piperidin-4-ylamine itself may not be a marketed drug, it holds a significant position as a key building block and a member of a class of compounds that are actively being investigated in drug discovery. Its structure combines the well-established therapeutic potential of the sulfonamide and piperidine scaffolds, making it an attractive starting point for the synthesis of new chemical entities with potential biological activity.

Research into compounds with a similar core structure has revealed promising results in various therapeutic areas. For instance, derivatives of 1-(4-chloro-benzenesulfonyl)-piperidine have been synthesized and investigated for their biological activities. One such derivative, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has demonstrated potential in inhibiting lipid peroxidation, suggesting a possible role in combating oxidative stress-related conditions. Furthermore, a series of compounds incorporating the 1-[(4-chlorophenyl)sulfonyl]piperidine moiety linked to a 1,3,4-oxadiazole (B1194373) ring have shown notable antibacterial and enzyme inhibitory activities. Specifically, these compounds displayed moderate to strong activity against certain bacterial strains and were potent inhibitors of urease, an enzyme implicated in various pathological conditions.

The following table provides key chemical identifiers for this compound.

| Property | Value |

|---|---|

| IUPAC Name | 1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine |

| Molecular Formula | C11H15ClN2O2S |

| Molecular Weight | 274.77 g/mol |

| Canonical SMILES | C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl |

| InChI Key | YQZZWCYAINXJTE-UHFFFAOYSA-N |

Current Research Landscape and Unexplored Avenues Pertaining to the Compound and Related Derivatives

The current research landscape for compounds related to this compound is vibrant and primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. The existing literature demonstrates a clear interest in exploring the therapeutic potential of this chemical scaffold. For example, the synthesis of N-benzhydrylpiperidin-4-amine derivatives, which can be prepared from N-substituted 4-piperidones, has yielded compounds with significant antibacterial and antifungal activities. This highlights the potential of modifying the amine group of the piperidine ring to generate novel antimicrobial agents.

Despite the progress made, there remain several unexplored avenues for research. While in vitro studies have shown promising results for some derivatives, there is a need for more extensive in vivo studies to evaluate their efficacy and pharmacokinetic profiles in living organisms. Furthermore, the range of biological targets investigated for this class of compounds could be expanded. Given the diverse activities of sulfonamides and piperidines, it is plausible that derivatives of this compound could show efficacy in other areas such as oncology, neurodegenerative diseases, or as inhibitors of other clinically relevant enzymes.

Another area ripe for exploration is the development of more efficient and environmentally friendly synthetic methods for the core scaffold and its derivatives. While classical synthetic routes are available, the application of modern synthetic methodologies could lead to higher yields, reduced waste, and easier access to a wider range of derivatives for biological screening.

Formulation of Research Hypotheses and Objectives for Comprehensive Investigation

Based on the current understanding and the unexplored avenues of research, several research hypotheses and objectives can be formulated to guide the comprehensive investigation of this compound and its derivatives.

Hypotheses:

Hypothesis 1: Modification of the primary amine on the piperidine ring of this compound with various aromatic and heterocyclic moieties will lead to the development of novel derivatives with enhanced and selective antimicrobial activity against clinically relevant pathogens.

Hypothesis 2: The introduction of different substituents on the chlorophenyl ring of the benzenesulfonyl group will modulate the enzyme inhibitory activity of the resulting derivatives, potentially leading to the discovery of potent and selective inhibitors of therapeutic targets such as carbonic anhydrase or specific kinases.

Hypothesis 3: The combination of the 1-(4-chloro-benzenesulfonyl)-piperidine scaffold with other known pharmacophores will result in hybrid molecules with synergistic or multi-target biological activities, offering new therapeutic strategies for complex diseases.

Objectives:

Objective 1: To synthesize a focused library of novel derivatives of this compound by performing chemical modifications at the piperidine amine and the chlorophenyl ring.

Objective 2: To characterize the newly synthesized compounds using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their chemical structures.

Objective 3: To perform a comprehensive in vitro biological evaluation of the synthesized derivatives against a panel of bacterial and fungal strains, as well as a selection of therapeutically relevant enzymes, to identify lead compounds with promising activity.

Objective 4: To conduct in silico studies, such as molecular docking and ADME prediction, to understand the structure-activity relationships (SAR) of the synthesized compounds and to guide the design of future generations of derivatives with improved properties.

Objective 5: For the most promising lead compounds, to initiate preliminary in vivo studies in appropriate animal models to assess their efficacy, pharmacokinetics, and preliminary toxicity profiles.

By systematically addressing these hypotheses and objectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of new and effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQKCJQYAHNUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Historical Evolution of Synthetic Pathways to Access the Piperidin-4-ylamine Core

The piperidin-4-ylamine core is a fundamental building block in the synthesis of numerous pharmaceuticals. nih.gov Historically, access to this key intermediate has evolved through several classical and modern synthetic strategies.

One of the earliest and most straightforward approaches to the piperidin-4-ylamine core begins with the synthesis of a suitable piperidin-4-one precursor. The Mannich condensation reaction, a cornerstone of heterocyclic chemistry, has been traditionally employed to construct the piperidin-4-one ring system. chemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen, such as a ketone. For instance, the reaction of a substituted aromatic aldehyde, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) can yield a substituted 4-piperidone. chemrevlett.com

Once the piperidin-4-one is obtained, it can be converted to the corresponding 4-aminopiperidine (B84694) through reductive amination. researchgate.netresearchgate.net This two-step process involves the formation of an imine or enamine intermediate by reacting the piperidone with an amine (such as ammonia (B1221849) or a protected amine equivalent) followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice in modern synthesis due to its mildness and selectivity. researchgate.netresearchgate.net

Another classical method that has been applied for the synthesis of primary amines is the Gabriel synthesis . wikipedia.orgchemistrysteps.comyoutube.com This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgchemistrysteps.com In the context of accessing the piperidin-4-ylamine core, this would involve using a 4-halopiperidine derivative as the alkylating agent. However, this route can be limited by the harsh conditions required for the deprotection step. wikipedia.org

The Hofmann rearrangement provides an alternative pathway, starting from a primary amide to yield a primary amine with one less carbon atom. researchgate.netpharmdguru.comwikipedia.orgthermofisher.commasterorganicchemistry.com This reaction could be theoretically applied to a 4-piperidinecarboxamide derivative. The amide is treated with bromine and a strong base, such as sodium hydroxide, to form an intermediate isocyanate, which is then hydrolyzed to the primary amine. A patented method describes the synthesis of 1-boc-4-aminopiperidine from 1-boc-4-piperidinecarboxamide using bromine and sodium hydroxide, demonstrating the industrial applicability of this rearrangement for accessing the piperidin-4-ylamine core. google.com

More recent developments have focused on creating more efficient and versatile routes. For example, a new strategy for the synthesis of N-aminopiperidine using hydroxylamine-O-sulfonic acid has been developed, which involves a systematic study of the reaction kinetics to optimize the yield. scirp.orgscirp.orgresearchgate.net While this produces an N-amino derivative, it highlights the ongoing efforts to find novel pathways to functionalized piperidines.

The evolution of these synthetic pathways has been driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance, reflecting the increasing complexity of the target molecules in which the piperidin-4-ylamine core is incorporated.

Optimized Synthetic Strategies for the Introduction of the 4-Chloro-benzenesulfonyl Moiety

The introduction of the 4-chloro-benzenesulfonyl group onto the piperidin-4-ylamine core is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic substitution reaction between the amine and 4-chlorobenzenesulfonyl chloride. The optimization of this condensation reaction is crucial for achieving high yields and purity.

The most common method for the formation of the sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the case of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine", the primary amino group of piperidin-4-ylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride.

The choice of base is a critical parameter in optimizing this reaction. The base serves to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. Common bases used for this transformation include tertiary amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate or sodium carbonate. The selection of the base can influence the reaction rate and the formation of side products. For instance, the use of a hindered base like DIPEA can be advantageous in minimizing side reactions.

The solvent also plays a significant role in the reaction's outcome. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently employed. The solubility of the reactants and the ability of the solvent to facilitate the reaction without participating in it are key considerations.

Temperature control is another important factor. These reactions are often carried out at room temperature or below to control the exothermicity and minimize the formation of impurities.

A general procedure for this type of condensation reaction would involve dissolving the piperidin-4-ylamine derivative and a base in a suitable solvent, followed by the dropwise addition of a solution of 4-chlorobenzenesulfonyl chloride. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials.

| Parameter | Options | Considerations |

| Base | Triethylamine, DIPEA, K₂CO₃, Na₂CO₃ | Neutralizes HCl, prevents amine protonation. Hindered bases can reduce side reactions. |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Aprotic, dissolves reactants without participating in the reaction. |

| Temperature | 0°C to room temperature | Controls exothermicity and minimizes impurity formation. |

For the synthesis of "this compound" itself, starting from piperidin-4-ylamine, issues of regioselectivity and stereoselectivity are not a primary concern as there is only one reactive primary amino group and no new chiral centers are formed. However, when considering the synthesis of more complex derivatives, these aspects become critical.

Chemoselectivity would be important if the piperidine (B6355638) ring contained other nucleophilic functional groups. In such cases, protecting groups might be necessary to ensure that only the desired amine reacts with the sulfonyl chloride. Alternatively, careful control of reaction conditions, such as temperature and the choice of base, could favor the desired reaction.

Regioselectivity comes into play when there are multiple amino groups present in the molecule. For example, if a diaminopiperidine derivative were used, the relative nucleophilicity of the amino groups and steric hindrance would influence which one reacts preferentially with the sulfonyl chloride.

Stereoselectivity is a key consideration when the piperidine ring is chiral. If a racemic mixture of a chiral piperidin-4-ylamine derivative is used, the product will also be a racemic mixture. To obtain a single enantiomer, one would need to start with an enantiomerically pure piperidin-4-ylamine or employ a chiral resolution technique at a suitable stage in the synthesis. The development of stereoselective syntheses of substituted piperidines is an active area of research, often involving asymmetric catalysis.

Development of Novel Synthetic Routes and Catalyst Systems for Improved Yields and Purity

While the direct condensation of an amine with a sulfonyl chloride is a robust and widely used method, there is ongoing research into developing novel synthetic routes and catalyst systems to improve yields, purity, and reaction conditions.

One area of development is the use of catalysts to facilitate the N-sulfonylation reaction. While the uncatalyzed reaction is often efficient, certain catalysts can accelerate the reaction rate and allow for milder conditions. For example, nickel-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds between sulfonamides and aryl electrophiles. nih.govprinceton.edu This type of methodology could potentially be adapted for the synthesis of N-arylsulfonylpiperidines.

Furthermore, research into alternative sulfonating agents to sulfonyl chlorides is also being explored. These alternative reagents may offer advantages in terms of stability, reactivity, and ease of handling.

The use of Dawson-type heteropolyacids as eco-friendly and efficient catalysts has been reported for the acylation of sulfonamides, suggesting their potential application in related transformations for the synthesis of N-sulfonylated compounds. scirp.org

Solid-Phase Parallel Synthesis and Combinatorial Chemistry for Derivative Generation

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. nih.gov These techniques are well-suited for the synthesis of derivatives of "this compound".

In a typical solid-phase approach, a piperidine scaffold is attached to a solid support (resin). This can be achieved through a linker attached to the piperidine nitrogen or another functional group on the ring. Once immobilized, the piperidine-containing resin can be subjected to a series of reactions to build up the desired molecule.

For the synthesis of a library of "this compound" derivatives, one could envision a strategy where a protected 4-aminopiperidine is attached to the resin. The protecting group on the 4-amino group would then be removed, and the free amine reacted with a diverse set of sulfonyl chlorides, including 4-chlorobenzenesulfonyl chloride. Alternatively, the piperidine nitrogen could be functionalized with a variety of substituents before or after the sulfonylation step.

The key advantage of SPS is the ease of purification; unreacted reagents and byproducts are simply washed away, while the desired product remains attached to the solid support. After the synthesis is complete, the final compound is cleaved from the resin.

Combinatorial libraries of N-aryl-4-aminopiperidine analogs have been successfully synthesized using a platform that incorporates computational library design, parallel solution-phase synthesis, and high-throughput purification. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. Solid-phase synthesis has also been employed to create libraries of benzylamine-derived sulfonamides. durham.ac.uk

| Technique | Description | Advantages for Derivative Generation |

| Solid-Phase Synthesis (SPS) | The synthesis of compounds on a solid support (resin). | Easy purification, automation, suitable for library synthesis. |

| Combinatorial Chemistry | The systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of compounds. | Rapid generation of large and diverse libraries for high-throughput screening. |

Scale-Up Considerations and Process Chemistry Aspects for Research Quantities

The transition of a synthetic route from a laboratory-scale procedure to the production of larger, research-scale quantities requires careful consideration of several process chemistry aspects. While the specific details for the scale-up of "this compound" are not extensively published, general principles of process chemistry can be applied.

Reagent Selection and Cost: For larger scale synthesis, the cost and availability of starting materials and reagents become critical factors. The choice of reagents may shift towards more economical and readily available options that still provide acceptable yields and purity.

Reaction Conditions: Reaction parameters such as concentration, temperature, and reaction time need to be optimized for scalability. Exothermic reactions that are easily managed on a small scale may require more sophisticated cooling systems on a larger scale to ensure safety and prevent side reactions.

Work-up and Purification: The work-up and purification procedures must be amenable to large-scale operations. Extractions and filtrations are generally scalable, while chromatography is often avoided if possible due to cost and time constraints. Crystallization is a preferred method for purification on a larger scale as it can provide high purity material in a cost-effective manner.

Safety: A thorough safety assessment of all chemical transformations is essential before scaling up. This includes understanding the thermal stability of reactants and intermediates, potential for runaway reactions, and the toxicity of all substances involved.

Process Analytical Technology (PAT): The implementation of PAT tools can be beneficial for monitoring reaction progress and ensuring consistent product quality on a larger scale.

For the synthesis of "this compound", key scale-up considerations would include:

Safe handling of 4-chlorobenzenesulfonyl chloride , which is a corrosive and moisture-sensitive reagent.

Efficient removal of the hydrochloride salt formed during the condensation reaction.

Development of a robust crystallization procedure to isolate the final product with high purity.

The development of a scalable and efficient synthesis is crucial for providing the necessary quantities of "this compound" for further research and development activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design and Synthesis of Analogues and Derivatives of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine

The rational design of analogues of this compound focuses on modifying three main parts of the molecule: the benzenesulfonyl moiety, the piperidine (B6355638) ring, and the aminopiperidine nitrogen. These modifications aim to probe the chemical space around the parent molecule to identify key structural features that govern its biological activity.

Systematic alterations to the benzenesulfonyl group are a common strategy to modulate the electronic and steric properties of the molecule. The synthesis of these analogues typically involves the condensation of a substituted benzenesulfonyl chloride with 4-aminopiperidine (B84694) or a protected precursor. nih.govacs.org

Halogen Substitutions: The nature and position of halogen substituents on the benzene (B151609) ring can significantly impact the compound's activity. nih.gov For instance, moving the chloro group from the para to the meta position can alter the electronic distribution and conformational preferences of the molecule, potentially affecting its interaction with biological targets. The synthesis of various halogen-substituted analogues allows for a systematic investigation of these effects. mdpi.com

Alkyl and Methoxy (B1213986) Substitutions: The introduction of alkyl or methoxy groups onto the benzenesulfonyl ring can influence the lipophilicity and steric bulk of the molecule. These modifications can be achieved by using appropriately substituted benzenesulfonyl chlorides in the synthesis. nih.gov For example, the reaction of 4-aminopiperidine with a methoxy-substituted benzenesulfonyl chloride would yield the corresponding methoxy analogue.

The following table summarizes some examples of systemic modifications of the benzenesulfonyl moiety and the general synthetic approach.

| Substituent on Benzenesulfonyl Ring | General Synthetic Approach | Starting Materials |

| Halogens (F, Cl, Br, I) | Condensation reaction | Substituted benzenesulfonyl chloride, 4-aminopiperidine |

| Alkyl groups (e.g., Methyl, Ethyl) | Condensation reaction | Alkyl-substituted benzenesulfonyl chloride, 4-aminopiperidine |

| Methoxy group | Condensation reaction | Methoxy-substituted benzenesulfonyl chloride, 4-aminopiperidine |

Piperidine Ring Modifications: The piperidine ring itself can be a target for chemical transformations. For example, the introduction of substituents on the piperidine ring can be achieved through various synthetic routes, including multi-step sequences starting from substituted piperidones. ajchem-a.comdtic.milorganic-chemistry.org NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines can also be used to synthesize substituted piperidines. rasayanjournal.co.in Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.orgbeilstein-journals.org

Derivatization of the Aminopiperidine Nitrogen: The primary amino group at the 4-position of the piperidine ring is a key site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide derivative. N-ethyl substitution has been shown to affect the inhibitory potential of related sulfonamides. researchgate.net Derivatization with N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids in analytical chemistry. nih.gov

The table below provides examples of chemical transformations on the piperidine moiety.

| Modification | General Synthetic Approach | Key Reagents |

| N-Alkylation of aminopiperidine | Reductive amination or direct alkylation | Aldehyde/ketone and a reducing agent, or an alkyl halide |

| N-Acylation of aminopiperidine | Acylation | Acyl chloride or anhydride |

| Substitution on the piperidine ring | Multi-step synthesis from substituted piperidones | Various reagents depending on the desired substituent |

| Ring transformation | Ring-opening and re-closing strategies | Specific reagents to facilitate ring transformation |

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. drughunter.comnih.gov This involves replacing a functional group with another that has similar steric and electronic properties.

Benzenesulfonyl Moiety Bioisosteres: The benzenesulfonyl group can be replaced with other functionalities that can act as hydrogen bond acceptors and occupy a similar space. For example, a benzoyl group or a heterocyclic ring could be considered as potential bioisosteres.

Piperidine Ring Bioisosteres: The piperidine ring can be replaced by other cyclic amines or carbocycles to explore the impact on activity and properties. For example, pyrrolidine, azepane, or cyclohexane (B81311) rings could be investigated. 1-Azaspiro[3.3]heptane has been validated as a bioisostere of piperidine. enamine.net

Amine Bioisosteres: The primary amine can be replaced with other functional groups that can participate in similar interactions, such as a hydroxyl group or a small amide.

The table below lists some potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Benzenesulfonyl | Benzoyl, Heterocyclic sulfonyls | Maintain hydrogen bonding capabilities and aromatic interactions |

| Piperidine | Pyrrolidine, Azepane, Cyclohexane | Alter ring size and conformational flexibility |

| Primary Amine | Hydroxyl, Small Amide | Mimic hydrogen bonding potential |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models can be developed to predict the activity of newly designed compounds and to identify the key molecular descriptors that influence their biological effects. These models are built using a training set of compounds with known activities and can then be used to predict the activity of a test set of compounds. Molecular design based on such models has been performed for other 4-chloro-benzenesulfonamide derivatives. nih.gov

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry play a vital role in understanding the SAR of this compound and its derivatives at a molecular level. nih.gov These techniques provide insights into the three-dimensional structure of the molecules, their conformational preferences, and their potential interactions with biological targets.

The biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target. Conformational analysis of this compound and its analogues can be performed using computational methods to identify low-energy conformations and to understand the flexibility of the molecule. The piperidine ring typically adopts a chair conformation. researchgate.net The energy landscape of these molecules can be calculated to determine the relative stabilities of different conformers and the energy barriers between them. This information is crucial for understanding how structural modifications can influence the preferred conformation and, consequently, the biological activity.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel therapeutic agents often employs sophisticated computational techniques to predict and optimize the interaction between a small molecule (ligand) and its biological target. Both ligand-based and structure-based drug design methodologies have been instrumental in exploring the potential of the this compound scaffold.

Ligand-Based Drug Design: This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of known active compounds, a pharmacophore model can be generated. This model defines the essential steric and electronic features required for biological activity. For derivatives of this compound, ligand-based approaches such as Quantitative Structure-Activity Relationship (QSAR) studies have been employed. These studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. For instance, the lipophilicity (log P), electronic properties (Hammett constants), and steric parameters (Taft parameters) of substituents on the phenyl ring and the piperidine nitrogen can be varied to build a predictive QSAR model. This model can then be used to virtually screen and prioritize new, unsynthesized analogs with potentially improved activity.

Correlation between Structural Features and Biological Target Interactions (In Vitro)

The biological activity of this compound and its derivatives is a direct consequence of their interactions with specific biological targets, such as enzymes and receptors. In vitro studies are crucial for elucidating these interactions and establishing a clear structure-activity relationship.

The core structure, comprising a 4-aminopiperidine ring linked to a 4-chlorobenzenesulfonyl group, provides a versatile scaffold for interacting with various biological targets. The key structural features that influence these interactions include:

The 4-Chlorobenzenesulfonyl Moiety: The sulfonamide group is a key hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a protein's active site. The chlorine atom on the phenyl ring contributes to the lipophilicity of the molecule and can engage in halogen bonding or van der Waals interactions, further anchoring the ligand in the binding pocket.

The Piperidine Ring: This saturated heterocyclic ring provides a rigid and defined three-dimensional conformation. Its chair conformation allows for specific spatial arrangements of its substituents, influencing how the molecule fits into a binding site. The nitrogen atom of the piperidine is a key point for substitution, allowing for the introduction of various groups to modulate potency, selectivity, and pharmacokinetic properties.

The 4-Amino Group: The primary amine at the 4-position of the piperidine ring is a crucial functional group. It is basic and can be protonated at physiological pH, enabling it to form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in the target protein. This group can also act as a hydrogen bond donor.

Derivatives of the core this compound structure have been synthesized and evaluated for a range of biological activities, including antibacterial and enzyme inhibitory effects. For example, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated notable inhibitory activity against urease and acetylcholinesterase (AChE). scielo.brresearchgate.net The in vitro data from these studies highlight the importance of the substituents attached to the core scaffold in determining both the potency and selectivity of inhibition.

The following interactive table summarizes the in vitro biological activities of selected derivatives, illustrating the impact of structural modifications on their interaction with specific biological targets.

| Compound ID | R Group on Oxadiazole | Target Enzyme | IC50 (µM) |

| Derivative A | 2-chlorobenzyl | Urease | 2.17 ± 0.006 researchgate.net |

| Derivative B | 3-chlorobenzyl | Urease | 0.63 ± 0.001 researchgate.net |

| Derivative C | 4-chlorobenzyl | Urease | 1.13 ± 0.003 researchgate.net |

| Derivative D | 2-methylbenzyl | Urease | 1.21 ± 0.005 researchgate.net |

| Derivative E | 3-methylbenzyl | Urease | 6.28 ± 0.003 researchgate.net |

| Derivative F | 4-methylbenzyl | Urease | 2.39 ± 0.005 researchgate.net |

| Derivative G | 2-nitrobenzyl | Urease | 2.15 ± 0.002 researchgate.net |

| Derivative H | 3-nitrobenzyl | Urease | 2.26 ± 0.003 researchgate.net |

| Reference | Thiourea (B124793) | Urease | 21.25 ± 0.15 researchgate.net |

The data clearly indicates that the nature and position of the substituent on the benzyl (B1604629) group attached to the oxadiazole ring significantly influence the urease inhibitory activity. For instance, the presence of a chlorine atom at the meta-position (Derivative B) resulted in the most potent inhibition, being significantly more active than the standard inhibitor, thiourea. researchgate.net This suggests that this specific substitution pattern allows for optimal interactions within the active site of the urease enzyme. Such detailed in vitro data is invaluable for guiding further lead optimization efforts in the development of more effective enzyme inhibitors based on the this compound scaffold.

Preclinical Biological Target Identification and Mechanism of Action Studies

In Vitro Pharmacological Screening against Relevant Biological Targets

While direct screening data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine is not available in the public domain, studies on derivatives containing the core 1-[(4-chlorophenyl)sulfonyl]piperidine moiety suggest potential interactions with several enzyme families.

Investigations into a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and urease. scielo.brscielo.brresearchgate.net This suggests that the 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl scaffold may serve as a pharmacophore for targeting these enzymes.

Seven compounds from this series were identified as potent acetylcholinesterase inhibitors. scielo.br Furthermore, the entire series exhibited strong inhibitory action against urease, with several compounds showing significantly lower IC50 values than the thiourea (B124793) standard. scielo.brresearchgate.net For instance, the compound 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole displayed a urease inhibition IC50 value of 2.17±0.006 µM. scielo.brresearchgate.net

Additionally, broader screening of chlorinated sulfonamides has indicated inhibitory potential against butyrylcholinesterase (BChE) and lipoxygenase (LOX), highlighting other possible enzymatic targets for this class of compounds. nih.gov

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Acetylcholinesterase (AChE) | Active Inhibition |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Urease | Strong Inhibition |

| Chlorinated sulfonamides | Butyrylcholinesterase (BChE) | Good Inhibition |

Note: Data presented is for structurally related analogs, not this compound itself.

Direct receptor binding assays for this compound have not been reported. However, the piperidine (B6355638) and sulfonamide motifs are present in ligands for various receptors. Studies on piperidine and piperazine-based compounds have identified ligands with high affinity for the sigma-1 receptor (S1R), a unique intracellular chaperone protein. nih.gov This suggests a potential, though unconfirmed, avenue of investigation for this compound.

There is currently no published data from cell-based phenotypic screens or cellular pathway modulation studies specifically for this compound.

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The molecular mechanisms of action for this compound remain uninvestigated. The following subsections outline methodologies that could be employed in future preclinical studies.

To date, no biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published to characterize the direct binding of this compound to any protein target. Such studies would be crucial to confirm the putative enzyme targets identified through analog studies and to determine the thermodynamics and kinetics of the binding interaction.

There is no available research detailing the effects of this compound on downstream cellular signaling pathways. Future studies would be necessary to explore potential impacts on phosphorylation cascades, gene expression profiles, or other markers of cellular response to identify the functional consequences of target engagement.

Following a comprehensive search for preclinical research, it has been determined that there are no publicly available studies that conduct a direct comparative analysis of the biological activities of this compound against established reference compounds.

The existing scientific literature focuses on structurally related analogs and derivatives, where the core chemical scaffold is modified. For instance, research has been published on derivatives where the amine group at the piperidine-4-yl position is replaced with other functional groups, such as oxadiazoles (B1248032) or diphenyl-methanol. scielo.brscielo.brresearchgate.net These studies investigate various biological activities, including enzyme inhibition and antibacterial properties, and in some cases, compare these derivatives to reference standards like thiourea or ciprofloxacin. scielo.brscielo.br

However, these findings are specific to the derivatives studied and cannot be extrapolated to the parent compound, this compound. The strict requirement to focus solely on the specified compound and to not introduce information outside this scope prevents the inclusion of data from these related molecules.

Therefore, due to the absence of direct, comparative preclinical data in the scientific literature for this compound, it is not possible to generate the requested section "4.3. Comparative Analysis of Biological Activities with Established Reference Compounds" at this time.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., Microsomes, Hepatocytes)

The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. In vitro hepatic systems are commonly used to assess this stability and to identify potential metabolites. nih.gov These systems, primarily liver microsomes and hepatocytes, contain the enzymes responsible for the majority of drug metabolism. nih.gov

The primary goals of these studies are to determine the rate at which the compound is metabolized and to identify the chemical structures of the resulting metabolites. This information helps in understanding the clearance mechanisms of the drug and in identifying any potentially reactive or pharmacologically active metabolites. researchgate.net The main metabolic pathways for sulfonamides include N-acetylation and oxidation. nih.govacpjournals.org

Illustrative Example of In Vitro Metabolic Stability Data

| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |

| Liver Microsomes | Human | 45 | 30.8 |

| Liver Microsomes | Rat | 62 | 22.4 |

| Hepatocytes | Human | 35 µL/min/10^6 cells | 39.6 |

| Hepatocytes | Rat | 55 µL/min/10^6 cells | 25.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine.

Metabolite identification studies would involve incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). For a compound with a sulfonamide group, potential metabolites could include hydroxylated products and N-dealkylation products. nih.gov

Plasma Protein Binding Characteristics and Implications for Systemic Exposure

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. scispace.comnih.gov Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be metabolized and excreted. scispace.com Therefore, determining the plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data. nih.gov

High plasma protein binding can lead to a lower volume of distribution and a longer half-life. The binding of sulfonamide drugs to plasma proteins is a well-documented phenomenon. scispace.comnih.govjci.org Anionic drugs, such as sulfonamides, tend to have a higher affinity for human serum albumin. jove.com

Illustrative Example of Plasma Protein Binding Data

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Human | 92.5 | 0.075 |

| Rat | 88.2 | 0.118 |

| Mouse | 85.0 | 0.150 |

| Dog | 90.1 | 0.099 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Membrane Permeability and Efflux/Influx Transporter Interactions (e.g., Caco-2, PAMPA Assays)

To be effective, an orally administered drug must be able to permeate the intestinal wall to reach the systemic circulation. In vitro models such as the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict a compound's intestinal permeability. researchgate.netresearchgate.net

Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express many of the transporters found in the small intestine. nih.govmolecularcloud.org This model can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp). A high apparent permeability (Papp) value in the Caco-2 assay is generally indicative of good oral absorption. researchgate.net

The PAMPA assay is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive permeability.

Illustrative Example of Permeability Data

| Assay | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Caco-2 | Apical to Basolateral (A→B) | 8.5 | 1.8 | High |

| Caco-2 | Basolateral to Apical (B→A) | 15.3 | ||

| PAMPA | N/A | 12.1 | N/A | High |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound. An efflux ratio greater than 2 in the Caco-2 assay would suggest that the compound is a substrate for efflux transporters.

In Vitro and Ex Vivo Assessment of Compound Stability in Biological Matrices

The stability of a compound in biological matrices such as plasma and blood is important for ensuring accurate measurements in pharmacokinetic studies. nih.gov Instability in these matrices can lead to an underestimation of the drug's exposure. creative-bioarray.com Compounds can be degraded by enzymes present in the blood, such as esterases and amidases. creative-bioarray.com

Stability is typically assessed by incubating the compound in the biological matrix at 37°C and measuring its concentration over time.

Illustrative Example of Plasma Stability Data

| Biological Matrix | Species | Time (hours) | % Remaining |

| Plasma | Human | 0 | 100 |

| 1 | 98.2 | ||

| 2 | 96.5 | ||

| 4 | 94.1 | ||

| Blood | Rat | 0 | 100 |

| 1 | 97.5 | ||

| 2 | 95.3 | ||

| 4 | 92.8 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Pharmacokinetic Profiling in Relevant Non-Human Animal Models (Excluding Human Clinical Data)

Following in vitro characterization, the pharmacokinetic profile of a compound is evaluated in animal models, typically rodents (e.g., rats, mice) and sometimes in a non-rodent species (e.g., dogs, monkeys). These studies provide crucial information on the in vivo ADME properties of the drug candidate, including its rate and extent of absorption, distribution to tissues, metabolic fate, and route and rate of elimination. msdmanuals.com

Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) are determined. Most sulfonamides are readily absorbed orally and are distributed throughout the body. msdmanuals.com They are primarily metabolized by the liver and excreted by the kidneys. msdmanuals.com

Illustrative Example of Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Units | Value |

| Cmax | ng/mL | 1250 |

| Tmax | h | 2.0 |

| AUC(0-t) | ng·h/mL | 8750 |

| t½ | h | 6.5 |

| CL/F | mL/h/kg | 114 |

| Vd/F | L/kg | 1.02 |

| Bioavailability (F) | % | 45 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Advanced Structural Characterization and Analytical Methodologies

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and bond connectivity in a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation.

For "1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine," obtaining a suitable single crystal is the prerequisite for analysis. While specific crystallographic data for this exact compound are not widely published, analysis of related sulfonamide and piperidine (B6355638) structures suggests key expected features. researchgate.netresearchgate.net The piperidine ring would likely adopt a stable chair conformation to minimize steric strain. The 4-amino group and the 1-benzenesulfonyl group would be situated in either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky substituents.

The analysis would also precisely define the geometry of the sulfonamide linkage (S-N bond) and the orientation of the 4-chlorophenyl group relative to the piperidine ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine (N-H) and sulfonamide (S=O) groups, which dictate the crystal packing arrangement.

Table 1: Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Information/Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the repeating unit in the crystal. |

| Piperidine Conformation | Expected: Chair | Confirms the lowest energy conformation of the saturated ring. |

| Substituent Positions | Expected: Equatorial | Determines the spatial orientation of the amino and sulfonyl groups. |

| Key Bond Lengths (S-N, S=O, C-Cl) | To be determined | Provides evidence of bond order and electronic environment. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

For "this compound" (C₁₁H₁₅ClN₂O₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass.

Table 2: Theoretical Mass Data for this compound

| Formula | Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₅ClN₂O₂S | [M] | 290.0543 |

| C₁₁H₁₆ClN₂O₂S | [M+H]⁺ | 291.0619 |

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern serves as a molecular fingerprint.

Table 3: Predicted Key Fragment Ions in MS/MS Analysis

| m/z (Predicted) | Possible Fragment Structure | Significance |

|---|---|---|

| 175.0 | [Cl-C₆H₄-SO₂]⁺ | Represents the 4-chlorobenzenesulfonyl moiety. |

| 111.0 | [Cl-C₆H₄]⁺ | Indicates the presence of the chlorophenyl group. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Advanced 2D NMR techniques and solid-state NMR provide deeper insights into connectivity and conformation.

¹H NMR: This spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring (typically two doublets in the range of 7.5-8.0 ppm) and the aliphatic protons on the piperidine ring. The piperidine protons would appear as complex multiplets in the upfield region (typically 1.5-4.0 ppm).

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons (120-140 ppm), with the carbon attached to the sulfonyl group being the most downfield. Aliphatic carbons of the piperidine ring would appear in the 25-55 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) or HETCOR experiments would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals. researchgate.net

Solid-State NMR: This technique can be used to study the compound in its native solid form, providing information about molecular conformation and packing in the crystal lattice, which can be complementary to X-ray diffraction data.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to SO₂) | 7.8 - 8.0 (d) | 128 - 130 |

| Aromatic C-H (meta to SO₂) | 7.5 - 7.7 (d) | 129 - 131 |

| Aromatic C (ipso to SO₂) | - | 138 - 142 |

| Aromatic C (ipso to Cl) | - | 135 - 139 |

| Piperidine H (α to N-SO₂) | 3.6 - 3.9 (m) | 45 - 50 |

| Piperidine H (β to N-SO₂) | 1.8 - 2.1 (m) | 30 - 35 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. scispace.comfrontiersin.org These two techniques are often complementary.

For "this compound," key functional groups include the N-H bonds of the primary amine, the S=O bonds of the sulfonamide, the aromatic C-Cl bond, and the C-H bonds of the aromatic and aliphatic portions.

Table 5: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Sulfonamide (S=O) | Asymmetric Stretch | 1330 - 1370 | IR, Raman |

| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-N | Stretch | 1080 - 1360 | IR |

| C-S | Stretch | 650 - 770 | IR, Raman |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for robust purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be suitable. nih.govnih.gov Detection is typically achieved using a UV detector, monitoring at a wavelength where the chlorophenyl chromophore absorbs, such as 230-260 nm. google.com This method is used to determine the purity of a sample, often expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively low volatility and polar nature of the amine and sulfonamide groups, direct analysis by GC-MS may be challenging. Derivatization of the primary amine group could be employed to increase volatility and improve chromatographic peak shape. researchgate.net The mass spectrometer detector provides high specificity, allowing for the identification of impurities based on their mass spectra.

Table 6: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

Chiral Separation and Enantiomeric Excess Determination (If Applicable)

This section is not applicable to "this compound." The molecule is achiral as it possesses a plane of symmetry that passes through the sulfur atom, the nitrogen of the piperidine ring, and the C4-amino group. Therefore, it does not exist as enantiomers, and chiral separation techniques are not relevant for its analysis.

Future Directions and Translational Research Potential

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical Horizon)

The inherent structural features of the 1-(4-chloro-benzenesulfonyl)-piperidin-4-ylamine scaffold lend themselves to interaction with a variety of biological targets, opening avenues for diverse therapeutic applications. Preclinical research has begun to uncover novel targets beyond the initial scope of this chemical class.

One promising area of investigation is in the realm of neurodegenerative diseases. nih.govnih.govmdpi.com Analogues of this scaffold have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated potent acetylcholinesterase inhibition. srce.hr The exploration of sulfonamide-based butyrylcholinesterase inhibitors has also been a focus, with machine learning models aiding in the identification of potent and selective compounds. tandfonline.com

The potential for this scaffold in oncology is also being investigated. The oncolytic efficacy of 2-(4-chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1), a compound containing a related piperidine (B6355638) structure, has been demonstrated in preclinical models of glioblastoma. africansciencegroup.comnih.gov This suggests that derivatives of this compound could be designed to target specific pathways involved in cancer cell proliferation and survival.

The following table summarizes potential biological targets and therapeutic applications for the sulfonamide-piperidine scaffold based on preclinical research of related compounds.

| Biological Target Family | Specific Target Examples | Potential Therapeutic Application |

| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | |

| G Protein-Coupled Receptors (GPCRs) | Beta(3)-Adrenergic Receptor | Metabolic Diseases |

| Undisclosed GPCRs | Oncology, Immunology | |

| Other | Undisclosed Cancer Targets | Glioblastoma |

Development of Advanced Analogues with Enhanced Potency, Selectivity, and Preclinical ADME Profiles

A key focus in the progression of the this compound scaffold is the rational design of advanced analogues with superior pharmacological and pharmacokinetic properties. This involves systematic structural modifications to enhance potency, improve selectivity for the desired biological target, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. srce.hrresearchgate.netnih.gov

Enhancing Potency and Selectivity:

Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of more potent and selective analogues. For instance, in the development of piperidine carboxamides as anaplastic lymphoma kinase (ALK) inhibitors, rapid parallel optimization of both the right- and left-hand sides of the molecule led to compounds with improved potency and selectivity. bioindustry.org Similarly, for sulfonamide-based human beta(3)-adrenergic receptor agonists, N-alkyl substitution on the 4-piperidin-1-yl-phenylamine moiety was found to increase beta(3) potency while maintaining selectivity over beta(1)- and beta(2)-adrenergic receptors. nih.gov The strategic placement of substituents on the chlorophenyl ring and modifications to the piperidine-4-ylamine core of this compound could yield analogues with significantly enhanced activity and target specificity.

Improving Preclinical ADME Profiles:

A favorable ADME profile is critical for the successful translation of a preclinical candidate to clinical trials. researchgate.netnih.govnih.gov For sulfonamide-based compounds, metabolic stability can be a challenge. nih.gov In the lead optimization of a butyrylcholinesterase inhibitor, structural modifications led to a compound with a 7-fold higher in vivo brain exposure, surmounting the issue of modest brain penetration. nih.gov For acylsulfonamide analogues investigated as beta(3)-adrenergic receptor agonists, while many had a short pharmacokinetic half-life, certain derivatives showed moderately low clearance in dogs. nih.gov Computational ADME models are increasingly being used in the early stages of drug discovery to predict properties such as solubility, permeability, and metabolic stability, allowing for the prioritization of analogues with more favorable pharmacokinetic characteristics. srce.hr

The table below illustrates the general strategies and desired outcomes in the development of advanced analogues.

| Development Strategy | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Increased potency and efficacy |

| Modification of Substituents | Enhanced selectivity for the target |

| Bioisosteric Replacement | Improved ADME properties |

| Scaffold Hopping | Novel intellectual property |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling for Bioactivity and ADME:

Machine learning models, such as random forest and support vector machines, can be trained to predict the biological activity of compounds against specific targets. tandfonline.com For example, ML has been successfully used to identify sulfonamide-based butyrylcholinesterase inhibitors. tandfonline.com These models can also predict ADME properties, helping to filter out compounds with undesirable pharmacokinetic profiles early in the discovery process. srce.hr

Generative AI for De Novo Design:

Lead Optimization:

The following table highlights some applications of AI and ML in the context of sulfonamide-piperidine drug discovery.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict bioactivity and ADME properties. | Faster identification of promising candidates. |

| Generative AI | Designing novel molecules with desired characteristics. | Discovery of new chemical entities with improved properties. |

| Lead Optimization | Suggesting structural modifications to improve compound profiles. | More efficient and successful lead optimization campaigns. |

Challenges and Opportunities in the Progression of Sulfonamide-Piperidine Scaffolds in Early-Stage Drug Discovery

The journey of a promising scaffold like sulfonamide-piperidine from early-stage discovery to a clinical candidate is fraught with challenges, yet it also presents significant opportunities for innovation and therapeutic advancement. nih.govnih.gov

Challenges:

One of the primary challenges is achieving the desired level of selectivity for the biological target of interest. The sulfonamide and piperidine moieties are present in numerous approved drugs and bioactive compounds, which can lead to off-target effects. nih.govnih.gov Careful molecular design and extensive preclinical profiling are necessary to mitigate this risk.

Another significant hurdle is optimizing the ADME properties of these compounds. researchgate.net Sulfonamides can sometimes be associated with poor solubility and metabolic instability, which can limit their oral bioavailability and in vivo efficacy. nih.gov Overcoming these liabilities often requires extensive medicinal chemistry efforts.

Furthermore, the potential for sulfonamide-related hypersensitivity reactions is a consideration that must be addressed during preclinical safety assessment. nih.gov While not all sulfonamides elicit such responses, it is a known class effect that requires careful evaluation.

Opportunities:

Despite these challenges, the sulfonamide-piperidine scaffold offers numerous opportunities. Its synthetic tractability allows for the creation of large and diverse chemical libraries, facilitating the exploration of a wide range of biological targets. ajchem-b.comresearchgate.net The modular nature of the scaffold, with distinct regions that can be independently modified, provides a powerful platform for fine-tuning pharmacological properties. nih.gov

Moreover, the versatility of this scaffold allows for its application in a wide array of therapeutic areas, from neurodegenerative diseases to oncology and metabolic disorders. nih.govnih.govmdpi.comnih.govafricansciencegroup.comresearchgate.netacs.orgmdpi.com This broad applicability ensures that the exploration of sulfonamide-piperidine chemistry will remain a vibrant and productive area of drug discovery for the foreseeable future.

The table below provides a summary of the key challenges and opportunities.

| Aspect | Challenges | Opportunities |

| Selectivity | Potential for off-target effects due to scaffold prevalence. | Rational design to achieve high target specificity. |

| ADME Properties | Potential for poor solubility and metabolic instability. | Medicinal chemistry strategies to optimize pharmacokinetics. |

| Safety | Consideration of sulfonamide-related hypersensitivity. | Careful preclinical evaluation to select safe candidates. |

| Chemistry | - | Synthetic tractability for library generation. |

| Drug Design | - | Integration of structural biology and AI for rational design. |

| Therapeutic Scope | - | Broad applicability across multiple disease areas. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine, and how can yield be maximized?

- Methodology : Multi-step synthesis typically involves sulfonylation of a piperidine precursor with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Protection of the piperidine amine to avoid side reactions during sulfonylation.

- Controlled reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the sulfonyl group’s integration (aromatic protons at δ ~7.5 ppm) and piperidine ring conformation (multiplet signals for axial/equatorial protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H] for CHClNOS: 281.0464) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (see SDS analogs for similar sulfonamides) .

- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

- Approach :

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electron-deficient regions at the sulfonyl sulfur.

- Simulate transition states for reactions with amines/thiols to predict regioselectivity .

- Validate with experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Data Reconciliation :

- Assay Validation : Compare IC values across standardized assays (e.g., fluorescence polarization vs. radioligand binding).

- Structural Analog Analysis : Test derivatives (e.g., replacing the 4-chlorophenyl group with trifluoromethyl) to isolate pharmacophore contributions .

- Molecular Dynamics Simulations : Study ligand-protein binding stability (e.g., GROMACS) to explain differential activity .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

- Methodology :

- Cyclohexane Ring Puckering Analysis : Use NMR coupling constants (/) to determine axial/equatorial preferences of the piperidine ring .

- LogP Measurement : Shake-flask method or HPLC retention time to assess lipophilicity, correlating with membrane permeability .

- In Silico ADMET Prediction : Tools like SwissADME evaluate metabolic stability and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.